

Application of 4-Cyanophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 4-Cyanophenylboronic acid

Cat. No.: B159421

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Introduction

4-Cyanophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] [2] Its bifunctional nature, possessing both a boronic acid group for coupling and a cyano group that can be further transformed or act as a key pharmacophore, makes it a valuable building block in the synthesis of various pharmaceutical intermediates.[1] This document provides detailed application notes and experimental protocols for the use of **4-cyanophenylboronic acid** in the synthesis of intermediates for several classes of therapeutic agents, including sartans, P2X7 receptor antagonists, and Tpl2 kinase inhibitors.

Synthesis of S-adenosyl-L-homocysteine Hydrolase Inhibitors (Antivirals)

4-Cyanophenylboronic acid is a key starting material in the synthesis of potent S-adenosyl-L-homocysteine (AdoHcy) hydrolase inhibitors, which are investigated as broad-spectrum antiviral agents. The cyanobiphenyl moiety is a crucial component of these inhibitors.

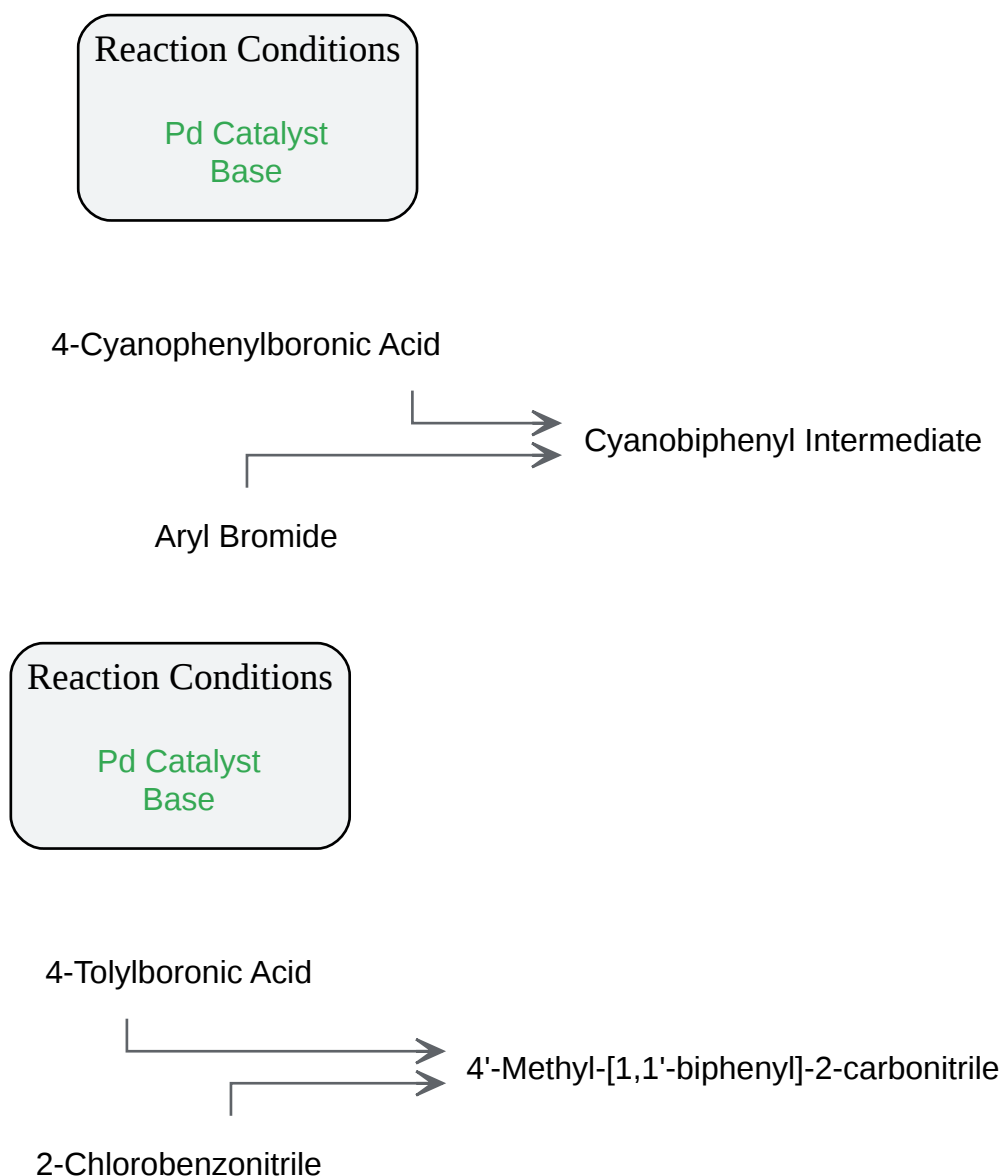
Application Note

The Suzuki-Miyaura coupling reaction is employed to create the 4'-cyano-[1,1'-biphenyl]-4-yl moiety, a core structural element of the target inhibitor. This reaction couples **4-cyanophenylboronic acid** with a suitable aryl halide, typically a brominated derivative of the rest of the molecule.

Experimental Protocol: Synthesis of a Cyanobiphenyl Intermediate

This protocol describes the synthesis of a key biphenyl intermediate via a Suzuki-Miyaura coupling reaction.

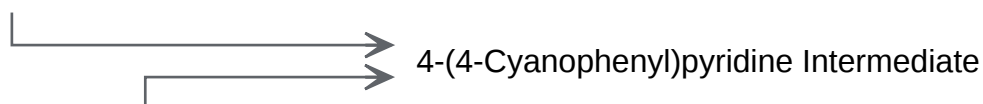
Reaction Scheme:



Reaction Conditions

$\text{Pd(PPh}_3)_4$
Base

4-Cyanophenylboronic Acid

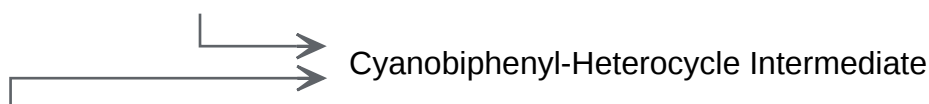


Bromopyridine Derivative

Reaction Conditions

Pd(dppf)Cl_2
Base

4-Cyanophenylboronic Acid



Heterocyclic Halide

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References

- 1. benchchem.com [benchchem.com]

- 2. An Improved Process For The Preparation Of 2 Butyl 4 Chloro 1 [(2'(1 [quickcompany.in]
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